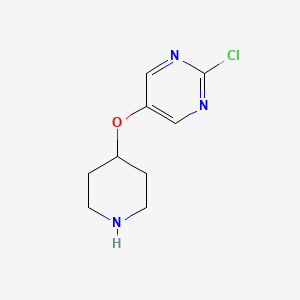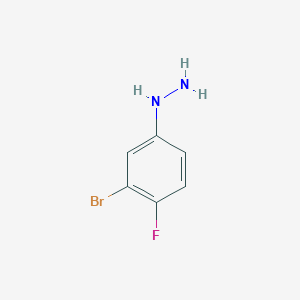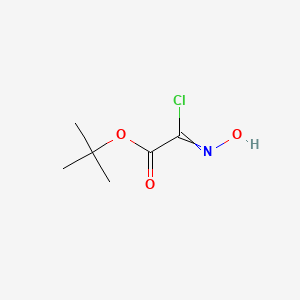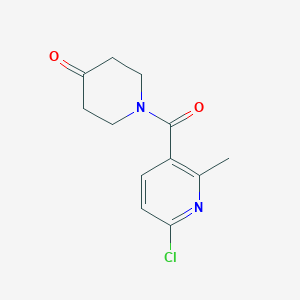
1-(6-Chloro-2-methylnicotinoyl)-4-piperidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Chloro-2-methylnicotinoyl)-4-piperidinone is a chemical compound that belongs to the class of nicotinoyl derivatives It is characterized by the presence of a piperidinone ring attached to a nicotinoyl moiety, which is further substituted with a chlorine atom at the 6th position and a methyl group at the 2nd position
Vorbereitungsmethoden
The synthesis of 1-(6-Chloro-2-methylnicotinoyl)-4-piperidinone can be achieved through several synthetic routes. One common method involves the reaction of 6-chloro-2-methylnicotinic acid with piperidinone under specific reaction conditions. The process typically requires the use of a coupling reagent, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-(6-Chloro-2-methylnicotinoyl)-4-piperidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically results in the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of alcohols or amines.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-(6-Chloro-2-methylnicotinoyl)-4-piperidinone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Due to its potential biological activities, this compound is explored as a lead compound in drug discovery.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(6-Chloro-2-methylnicotinoyl)-4-piperidinone involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular pathways and targets depend on the specific biological context and require further investigation.
Vergleich Mit ähnlichen Verbindungen
1-(6-Chloro-2-methylnicotinoyl)-4-piperidinone can be compared with other nicotinoyl derivatives, such as:
1-(6-Chloronicotinoyl)-4-piperidinone: Similar structure but lacks the methyl group at the 2nd position.
1-(2-Methylnicotinoyl)-4-piperidinone: Similar structure but lacks the chlorine atom at the 6th position.
1-(Nicotinoyl)-4-piperidinone: Lacks both the chlorine and methyl substitutions.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C12H13ClN2O2 |
|---|---|
Molekulargewicht |
252.69 g/mol |
IUPAC-Name |
1-(6-chloro-2-methylpyridine-3-carbonyl)piperidin-4-one |
InChI |
InChI=1S/C12H13ClN2O2/c1-8-10(2-3-11(13)14-8)12(17)15-6-4-9(16)5-7-15/h2-3H,4-7H2,1H3 |
InChI-Schlüssel |
AFNJMQQFERILMC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=N1)Cl)C(=O)N2CCC(=O)CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


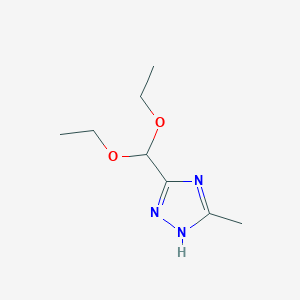
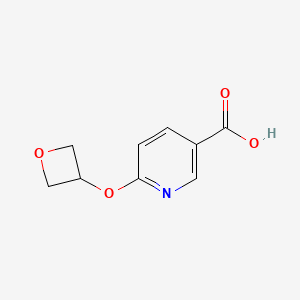
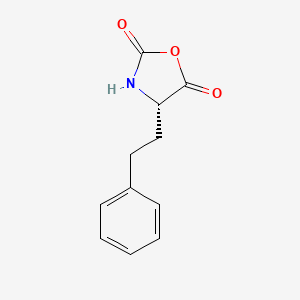

![Methyl 1-[6-(trifluoromethyl)-3-pyridyl]cyclopropanecarboxylate](/img/structure/B11716989.png)
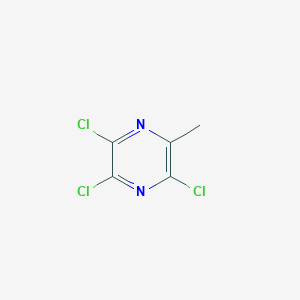
![(2R,4R)-4-methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidine](/img/structure/B11717003.png)
![1-[4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one](/img/structure/B11717011.png)
